molecular formula C62H94 B14249760 2,3,9,10-Tetrakis(decyl)pentacene CAS No. 499138-98-6

2,3,9,10-Tetrakis(decyl)pentacene

Cat. No.: B14249760
CAS No.: 499138-98-6
M. Wt: 839.4 g/mol
InChI Key: PRVLRFFONYOPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,9,10-Tetrakis(decyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is known for its enhanced solubility and stability, making it a valuable material in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetrakis(decyl)pentacene typically involves the functionalization of pentacene with decyl groups. One common method includes the use of a direct-reduction approach of quinone intermediates using a carbon tetrabromide-promoted Meerwein–Ponndorf–Verley reduction. This method yields the desired compound as a purple-red solid with high solubility in common organic solvents such as hexane, dichloromethane, benzene, acetone, methanol, and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,9,10-Tetrakis(decyl)pentacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pentacene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pentacene derivatives, quinones, and hydroquinones, which have distinct properties and applications in organic electronics and materials science .

Scientific Research Applications

2,3,9,10-Tetrakis(decyl)pentacene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,9,10-Tetrakis(decyl)pentacene in organic electronics involves its ability to transport charge efficiently. The decyl groups enhance solubility and prevent aggregation, allowing for better film formation and charge mobility. The compound interacts with molecular targets such as electrodes and other organic materials, facilitating charge transfer and improving device performance .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,9,10-Tetrakis(trimethylsilyl)pentacene
  • 2,3,9,10-Tetrakis(phenyl)pentacene
  • 2,3,9,10-Tetrakis(butyl)pentacene

Uniqueness

2,3,9,10-Tetrakis(decyl)pentacene is unique due to its long decyl chains, which significantly enhance its solubility in organic solvents compared to other derivatives. This property makes it particularly suitable for solution-based processing techniques, reducing the cost and complexity of device fabrication .

Properties

CAS No.

499138-98-6

Molecular Formula

C62H94

Molecular Weight

839.4 g/mol

IUPAC Name

2,3,9,10-tetrakis-decylpentacene

InChI

InChI=1S/C62H94/c1-5-9-13-17-21-25-29-33-37-51-41-55-45-59-49-61-47-57-43-53(39-35-31-27-23-19-15-11-7-3)54(40-36-32-28-24-20-16-12-8-4)44-58(57)48-62(61)50-60(59)46-56(55)42-52(51)38-34-30-26-22-18-14-10-6-2/h41-50H,5-40H2,1-4H3

InChI Key

PRVLRFFONYOPCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.